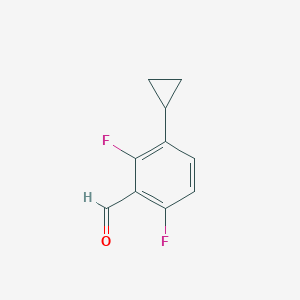
3-Cyclopropyl-2,6-difluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,6-difluorobenzaldehyde can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
化学反应分析
Types of Reactions
3-Cyclopropyl-2,6-difluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different substituents on the benzaldehyde ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-Cyclopropyl-2,6-difluorobenzoic acid, while reduction could produce 3-Cyclopropyl-2,6-difluorobenzyl alcohol.
科学研究应用
3-Cyclopropyl-2,6-difluorobenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Cyclopropyl-2,6-difluorobenzaldehyde exerts its effects involves interactions with molecular targets and pathways. For example, in chemical reactions, it may act as an electrophile, participating in nucleophilic addition or substitution reactions. The specific pathways and targets depend on the context of its application, such as in biological systems or synthetic chemistry.
相似化合物的比较
Similar Compounds
Some compounds similar to 3-Cyclopropyl-2,6-difluorobenzaldehyde include:
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyclopropyl group, which can impart unique steric and electronic properties. This structural feature can influence its reactivity and interactions in various chemical and biological contexts.
属性
分子式 |
C10H8F2O |
|---|---|
分子量 |
182.17 g/mol |
IUPAC 名称 |
3-cyclopropyl-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C10H8F2O/c11-9-4-3-7(6-1-2-6)10(12)8(9)5-13/h3-6H,1-2H2 |
InChI 键 |
DCOXZMSMOLSBMC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(C(=C(C=C2)F)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


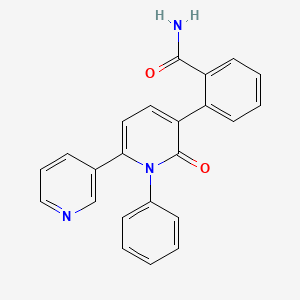

![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
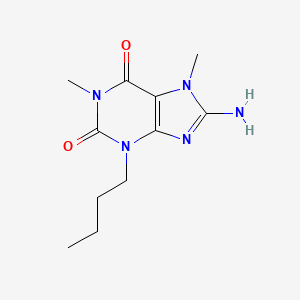
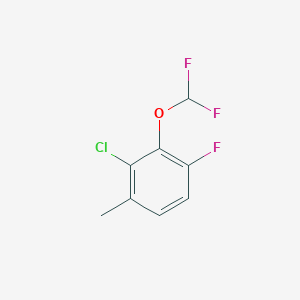
![2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester (Rebamipide Impurity)](/img/structure/B14019890.png)
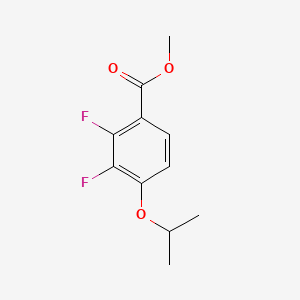
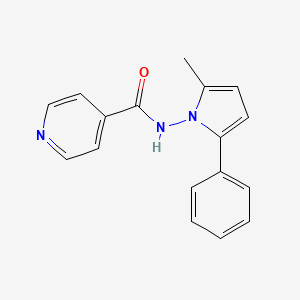

![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
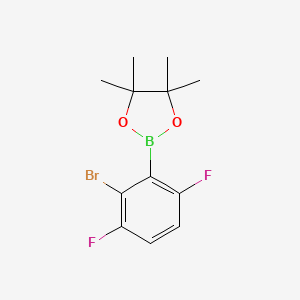
![1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019942.png)

